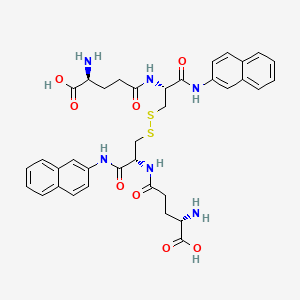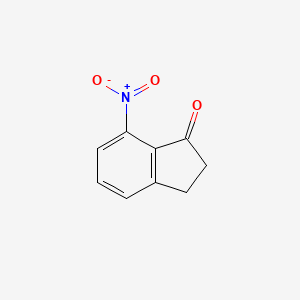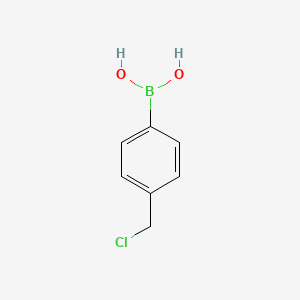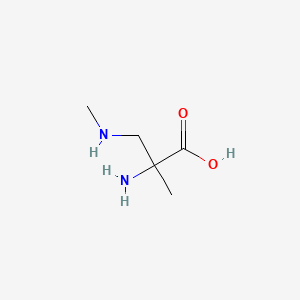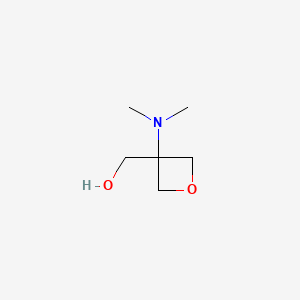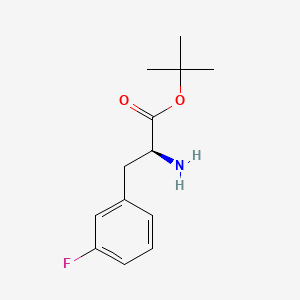
(S)-3-fluorophenylalanine t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-fluorophenylalanine t-butyl ester is a derivative of phenylalanine, an essential amino acid. This compound features a fluorine atom substituted at the third position of the phenyl ring and a t-butyl ester protecting group on the carboxyl group. The stereochemistry is specified as (S), indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluorophenylalanine t-butyl ester typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the third position of the phenyl ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Esterification: The carboxyl group of (S)-3-fluorophenylalanine is protected by converting it into a t-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems for precise control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-3-fluorophenylalanine t-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield (S)-3-fluorophenylalanine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or sodium hydroxide can be used for hydrolysis of the t-butyl ester group .
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: (S)-3-fluorophenylalanine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the phenylalanine moiety
Scientific Research Applications
(S)-3-fluorophenylalanine t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in protein engineering and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-3-fluorophenylalanine t-butyl ester involves its interaction with specific molecular targets, such as enzymes. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and binding affinity. The t-butyl ester group serves as a protecting group, preventing unwanted reactions at the carboxyl group during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-chlorophenylalanine t-butyl ester
- (S)-3-bromophenylalanine t-butyl ester
- (S)-3-iodophenylalanine t-butyl ester
Uniqueness
(S)-3-fluorophenylalanine t-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(3-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZHCKWHLJNHR-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.2.0]heptan-6-amine,1-methyl-,(1alpha,5alpha,6beta)-(-)-(9CI)](/img/new.no-structure.jpg)
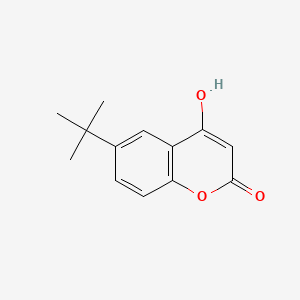
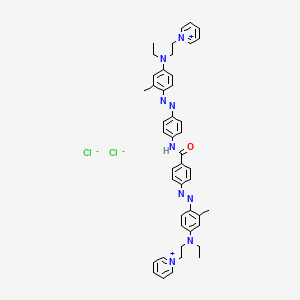
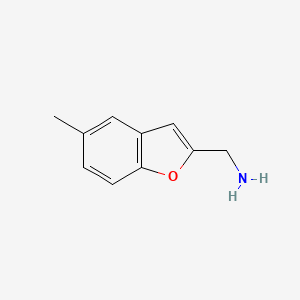
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)
